2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide (CAS RN: 381716-93-4) is a triazine-thioacetamide derivative characterized by a 4-methylbenzyl substituent on the triazinone ring and a 2,4-dimethylphenyl group on the acetamide moiety. Its molecular formula is C₂₁H₂₄N₆O₂S, with a molecular weight of 424.52 g/mol.
Properties
IUPAC Name |
2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-13-4-7-16(8-5-13)11-18-20(28)26(22)21(25-24-18)29-12-19(27)23-17-9-6-14(2)10-15(17)3/h4-10H,11-12,22H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEXOVNCRWZYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(N(C2=O)N)SCC(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a member of the triazine derivative family, which has garnered interest due to its potential biological activities. This article delves into its structural characteristics, biological evaluations, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 409.5 g/mol. The compound features a triazine ring that is known for its biological reactivity due to the presence of nitrogen atoms within the ring structure. The unique combination of functional groups—including thioether and amide—contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 409.5 g/mol |
| CAS Number | 886961-77-9 |
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown efficacy against various pathogens. For instance, studies have demonstrated that triazine derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains through mechanisms involving disruption of cell wall biosynthesis and interference with metabolic pathways .
Cytotoxicity Studies
The cytotoxic potential of this compound has been assessed against various cancer cell lines. Notably, derivatives with similar structures have exhibited IC50 values indicating moderate to high cytotoxicity against breast cancer cells (MCF-7). For example, compounds in related studies showed IC50 values ranging from 7.1 μM to above 15 μM against these cell lines . This suggests that modifications in the triazine structure can enhance or diminish cytotoxic effects.
The proposed mechanisms by which triazine derivatives exert their biological effects include:
- DNA Intercalation : Some studies suggest that these compounds may intercalate with DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compounds may inhibit key enzymes involved in cellular metabolism and proliferation.
- Nitric Oxide Production : Certain analogs have been shown to induce nitric oxide production in bacterial cells, which could contribute to their antimicrobial activity .
Study on Antimicrobial Efficacy
In a recent study focusing on the antimicrobial activity of triazine derivatives, This compound was tested against several pathogens. The results indicated a significant reduction in bacterial load compared to control groups. The mechanism was attributed to the inhibition of mycolic acid synthesis in M. tuberculosis under anaerobic conditions .
Cytotoxicity Evaluation
Another investigation evaluated the cytotoxic effects of various triazine derivatives on human cancer cell lines. The study highlighted that structural modifications significantly impacted cytotoxicity levels. Compounds with specific substitutions on the aromatic rings showed enhanced activity against MCF-7 cells .
Scientific Research Applications
Anticancer Activity
Research indicates that triazine derivatives exhibit significant cytotoxic properties against various cancer cell lines. For instance, derivatives similar to the target compound have shown effectiveness against human acute lymphoblastic leukemia (MOLT-4) and breast adenocarcinoma (MCF-7) cells. The mechanism often involves the inhibition of DNA intercalation and modulation of apoptotic pathways through Bcl-2 inhibition .
Antimicrobial Properties
Compounds with similar structural features have been explored for their antimicrobial activity. Studies have demonstrated varying degrees of effectiveness against both bacterial and fungal strains. The presence of the triazine moiety enhances the interaction with microbial targets, potentially leading to the development of new antibiotics .
Antioxidant Activity
Some triazine derivatives have been recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is beneficial in preventing various diseases associated with oxidative damage .
Case Study 1: Cytotoxicity Evaluation
In a study evaluating novel phenanthro-triazine derivatives, compounds were synthesized and tested for cytotoxic activity using the MTT assay. The results indicated that certain derivatives exhibited IC50 values significantly lower than conventional chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .
Case Study 2: Antimicrobial Testing
A series of triazine-based compounds were synthesized and tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined, revealing that some derivatives outperformed established antibiotics like ciprofloxacin and ketoconazole in inhibiting bacterial growth .
Structure-Activity Relationship Studies
Further research is warranted to elucidate the structure-activity relationships (SAR) of this compound class. Understanding how modifications to the triazine core or substituents influence biological activity will aid in optimizing lead compounds for therapeutic use.
Mechanistic Studies
Investigating the precise mechanisms by which these compounds exert their biological effects will provide insights into their potential as drug candidates. This includes studying their interactions at the molecular level with target proteins involved in cancer progression or microbial resistance.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The following compounds share a triazin-thioacetamide backbone but differ in substituents, influencing their physicochemical and biological properties:
| Compound Name | Substituent on Triazin Ring | Substituent on Acetamide Phenyl | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 2-((4-amino-6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide (Target) | 4-Methylbenzyl | 2,4-Dimethylphenyl | C₂₁H₂₄N₆O₂S | 424.52 |
| 2-[(4-Amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide (ZINC3311913) | Methyl | 4-Isopropylphenyl | C₁₈H₂₄N₆O₂S | 396.49 |
| 2-[(4-Amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | Methyl | 2,4-Dimethylphenyl | C₁₅H₁₈N₆O₂S | 354.41 |
Substituent-Driven Property Analysis
Lipophilicity
- The 4-methylbenzyl group in the target compound introduces greater lipophilicity compared to the methyl substituent in ZINC3311913 and the third analogue. This may enhance membrane permeability but reduce aqueous solubility .
Hydrogen-Bonding Potential
- The triazinone ring’s carbonyl and amino groups enable hydrogen bonding, a critical feature for enzyme inhibition. The 2,4-dimethylphenyl group in the target compound may restrict rotational freedom, stabilizing interactions with hydrophobic enzyme pockets .
Q & A
Q. What are the established synthesis routes and characterization techniques for this compound?
The compound is synthesized via multi-step reactions involving precursors like substituted triazines and thioacetamides. Key steps include nucleophilic substitution and coupling reactions under controlled conditions (e.g., DMF solvent, potassium carbonate base, and room-temperature stirring) . Characterization relies on NMR spectroscopy (¹H/¹³C) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and HPLC/TLC for purity assessment .
Q. Which structural features are critical for its potential biological activity?
The compound contains a 1,2,4-triazinone core, a 4-methylbenzyl group, and a thioacetamide-linked 2,4-dimethylphenyl moiety. These groups may enable interactions with biological targets (e.g., enzymes via hydrogen bonding or hydrophobic pockets). The triazinone ring’s electron-deficient nature and sulfur atom could enhance binding affinity .
Q. How can researchers confirm structural integrity and purity during synthesis?
- Analytical Methods : Use ¹H/¹³C NMR to verify functional groups (e.g., amine peaks at δ 4.5–5.0 ppm, carbonyl signals near δ 170 ppm) .
- Chromatography : TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress and purity .
Q. What functional groups contribute to its reactivity or stability?
The 4-amino group on the triazinone core is nucleophilic, while the thioether linkage (C–S–C) is oxidation-sensitive. The acetamide group may undergo hydrolysis under acidic/basic conditions. Stability studies in buffers (pH 1–12) and thermal analysis (DSC/TGA) are recommended .
Advanced Research Questions
Q. How can synthesis conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity, and catalyst loading. For example, optimize coupling reactions by varying DMF/THF ratios and reaction times .
- Computational Modeling : Apply quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers in key steps .
Q. How can contradictions in reported biological data (e.g., IC₅₀ variability) be resolved?
- Assay Standardization : Validate activity using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability).
- Structural Analog Comparison : Compare with analogs (Table 1) to isolate substituent effects. For example, replacing the 4-methylbenzyl group with a chlorobenzyl group may alter target selectivity .
Table 1 : Structural analogs and biological activity trends
| Compound | Key Modifications | Activity Trend |
|---|---|---|
| Triazinone-thioacetamide | 4-Methylbenzyl | Anticancer (IC₅₀: 5 μM) |
| Analog A | Chlorobenzyl | Antifungal (MIC: 2 μg/mL) |
| Analog B | Methoxyphenyl acetamide | Anti-inflammatory (EC₅₀: 10 nM) |
Q. What computational strategies predict reactivity or metabolic pathways?
- Docking Studies : Model interactions with cytochrome P450 enzymes (CYP3A4) to predict metabolism .
- MD Simulations : Assess binding stability in target proteins (e.g., kinases) over 100-ns trajectories .
Q. How can structure-activity relationships (SAR) guide derivative design?
- Core Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) to the triazinone ring to enhance electrophilicity.
- Side Chain Variation : Replace 2,4-dimethylphenyl with substituted pyridines to improve solubility .
Q. What methodologies assess pharmacokinetic properties (e.g., bioavailability)?
- In Vitro ADME : Caco-2 cell permeability assays and microsomal stability tests (t₁/₂ > 60 min preferred) .
- In Vivo Studies : Administer in rodent models (oral/i.v.) to calculate AUC and clearance rates .
Q. How does the compound behave under extreme pH or thermal conditions?
- Forced Degradation : Expose to 0.1 M HCl/NaOH (24 hrs) and analyze degradation products via LC-MS. The thioether bond is prone to oxidation (e.g., sulfoxide formation) .
- Thermal Analysis : DSC reveals melting points (>200°C suggests crystalline stability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
